MFCD16065693
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Overview
Description
The compound “MFCD16065693” is known chemically as 5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid . It is a heterocyclic compound containing both furan and oxazole rings, which are known for their significant roles in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid typically involves the bromination of furan followed by cyclization to form the oxazole ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available furan derivatives. The process includes bromination, cyclization, and subsequent purification steps to achieve the desired purity level, typically above 95% .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Reduced forms of the compound with different substituents replacing the bromine atom.
- Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, it is used in the production of advanced materials and specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 5-(5-Chloro-furan-2-yl)-oxazole-4-carboxylic acid
- 5-(5-Methyl-furan-2-yl)-oxazole-4-carboxylic acid
- 5-(5-Nitro-furan-2-yl)-oxazole-4-carboxylic acid
Comparison: Compared to its analogs, 5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO4/c9-5-2-1-4(14-5)7-6(8(11)12)10-3-13-7/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJRAHOFPHBPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=C(N=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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